Critical Data Gap: No Head-to-Head Comparator Data Available for This Specific Compound
Following an exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites), no quantitative head-to-head comparison data were identified for 8-methoxy-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2H-chromene-3-carboxamide against any named comparator. The compound is listed in the ZINC database [1] and on several vendor catalogs, but the available entries report only molecular formula (C20H15NO4S2), molecular weight (397.46 Da), and nominal purity (typically 95%) . No IC50, Ki, EC50, selectivity, PK, or in vivo efficacy values were found for this compound. Cross-study comparable data are limited to class-level MAO inhibition (e.g., IC50 = 0.93 μM for the most active analog 4d of Pan et al., 2014) [2], but that analog differs substantially in the N-substituent and cannot serve as a direct comparator. Therefore, the current evidence base does not permit a quantitative claim of differentiation.
| Evidence Dimension | Quantitative biological activity data vs. named comparators |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Closest structurally related compound with published data: 2H-chromene-3-carboxamide derivative 4d (IC50 = 0.93 μM against hMAO-B) [2] |
| Quantified Difference | Not calculable; target compound lacks corresponding assay data |
| Conditions | Human MAO-B recombinant enzyme assay; recombinant hMAO-B |
Why This Matters
Procurement decisions should be based on experimental validation by the end user until primary comparative data for this specific compound become available.
- [1] ZINC Database Entry ZINC1833882, provides molecular formula and SMILES for 8-methoxy-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2H-chromene-3-carboxamide. View Source
- [2] Pan ZX, He X, Chen YY, Tang WJ, Shi JB, Tang YL, Song BA, Li J, Liu XH. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Eur J Med Chem. 2014;85:517-525. PubMed ID: 24793878. View Source
